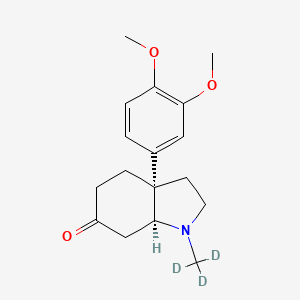

Mesembrine-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

292.39 g/mol |

IUPAC Name |

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |

InChI Key |

DAHIQPJTGIHDGO-UXJJITADSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Mesembrine D3

Strategies for Regioselective and Stereoselective Deuterium (B1214612) Incorporation into Mesembrine (B35894)

The precise placement of deuterium atoms within the Mesembrine scaffold is crucial for studying specific metabolic pathways and maximizing the desired isotopic effects. Both regioselectivity (the control of which position is deuterated) and stereoselectivity (the control of the three-dimensional arrangement of the deuterium atom) are key considerations in the synthetic design.

Direct Deuteration Approaches

Direct deuteration involves the exchange of specific protons in the Mesembrine molecule with deuterium atoms from a deuterium source. This approach is often attractive due to its atom economy and potentially fewer synthetic steps. One common method involves the use of a suitable base to deprotonate a specific C-H bond, followed by quenching with a deuterium source like deuterium oxide (D₂O). For instance, the protons on the carbon atom adjacent to the ketone group in the Mesembrine structure could be targeted for exchange under basic conditions. The regioselectivity of this approach is dictated by the relative acidity of the various protons in the molecule.

Another direct approach could involve transition-metal-catalyzed C-H activation/deuteration. While specific examples for Mesembrine-d3 are not extensively documented in publicly available literature, this strategy is a powerful tool for regioselective deuteration of complex molecules. Preliminary kinetic isotope effect studies in related systems suggest that C-H bond cleavage can be the rate-determining step in some palladium-catalyzed reactions, highlighting the potential for selective deuteration. acs.org

Synthesis via Deuterated Precursors

A more controlled and often more versatile method for preparing this compound is through the use of deuterated building blocks or precursors. This bottom-up approach allows for the precise installation of deuterium at specific, non-acidic positions that are inaccessible through direct exchange methods.

A key precursor for the synthesis of Mesembrine is often a substituted cyclohexenone derivative. The introduction of deuterium can be achieved at an early stage in the synthesis of this precursor. For example, a deuterated Grignard reagent could be used to introduce a deuterated aryl group.

Furthermore, the N-methyl group of Mesembrine is a common site for metabolic N-demethylation. To synthesize N-trideuteromethyl-mesembrine (this compound), a deuterated methylating agent is required. A practical synthesis of deuterated methylamine (B109427) and dimethylamine (B145610) has been reported, which can serve as crucial intermediates. semanticscholar.org This method utilizes a deuterated methylation reagent like TsOCD₃ to introduce the CD₃ group onto a protected amine, which is then deprotected to yield the deuterated amine. semanticscholar.org This deuterated amine can then be incorporated into the Mesembrine structure during the final steps of the total synthesis, for instance, by reaction with a suitable tosylate precursor followed by oxidation. nih.gov

The synthesis of deuterated aldehydes or ketones can also be employed. These deuterated carbonyl compounds can then be used in key bond-forming reactions, such as the Robinson annulation, which has been utilized in the asymmetric total synthesis of (+)-mesembrine. wikipedia.org Multicomponent reactions using deuterated reagents, such as deuterated aldehydes or isocyanides, have also been shown to be effective in producing deuterated products with high deuterium retention. beilstein-journals.org

Enantioselective Synthesis of Deuterated Mesembrine Analogues

The biological activity of Mesembrine is highly dependent on its stereochemistry, with the naturally occurring (-)-isomer being the more active enantiomer. wikipedia.org Therefore, the enantioselective synthesis of deuterated Mesembrine analogues is of paramount importance. Many of the established total syntheses of Mesembrine can be adapted to incorporate deuterium by using deuterated starting materials or reagents. researchgate.netresearchgate.net

For example, asymmetric syntheses often rely on chiral catalysts or auxiliaries to control the stereochemical outcome. researchgate.net An enantioselective Michael addition reaction catalyzed by chiral quaternary ammonium (B1175870) salts has been used for the construction of the all-carbon quaternary stereocenter in the synthesis of (+)-mesembrine. researchgate.net By employing deuterated substrates in such a reaction, it would be possible to produce enantiomerically pure deuterated Mesembrine.

Similarly, methods involving asymmetric epoxidation followed by regioselective opening of the epoxide with a Grignard reagent have been successful in the synthesis of (-)-Mesembrine. nih.gov The use of a deuterated Grignard reagent in this sequence would lead to the stereoselective incorporation of deuterium at the quaternary carbon center.

Advanced Analytical Characterization of Synthesized this compound

Following the synthesis, it is imperative to confirm the successful incorporation of deuterium and to determine the exact location and extent of labeling. This is achieved through a combination of advanced analytical techniques. outsourcedpharma.com

Spectroscopic Confirmation of Deuterium Labeling (Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and is particularly well-suited for characterizing deuterated compounds. outsourcedpharma.com

¹H NMR (Proton NMR): The most direct evidence for successful deuteration is the disappearance or reduction in the intensity of the signal corresponding to the proton that has been replaced by a deuterium atom. nih.gov For example, in the ¹H NMR spectrum of N-CD₃-mesembrine, the singlet corresponding to the N-methyl protons would be absent.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation. The chemical shift of the deuterium signal is identical to that of the corresponding proton, allowing for unambiguous assignment of the deuteration site.

¹³C NMR (Carbon NMR): The presence of a deuterium atom on a carbon affects the ¹³C NMR spectrum. The signal for the deuterated carbon will appear as a multiplet due to C-D coupling, and its chemical shift may be slightly altered (an isotopic shift).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the synthesized molecule, allowing for the confirmation of its elemental composition. outsourcedpharma.com

The molecular weight of this compound will be three mass units higher than that of unlabeled Mesembrine. HRMS can precisely measure this mass difference, confirming the incorporation of three deuterium atoms.

Fragmentation analysis (MS/MS or MSⁿ) can provide further information about the location of the deuterium label. By analyzing the masses of the fragment ions, it is possible to deduce which parts of the molecule contain the deuterium atoms. For instance, in N-CD₃-mesembrine, fragment ions containing the N-methyl group would show a mass increase of three units. Studies on the metabolism of mesembrine have utilized GC-MS and LC-HR-MSⁿ to identify various metabolites, and similar techniques can be applied to characterize the fragmentation patterns of deuterated analogues. scispace.com

Determination of Isotopic Purity and Enrichment Levels

The accurate determination of isotopic purity and the precise levels of deuterium enrichment are critical quality control steps in the synthesis of this compound. These analyses confirm the successful incorporation of deuterium atoms at the desired positions within the molecular structure and quantify the percentage of the deuterated species relative to any remaining unlabeled or partially labeled molecules. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

A comprehensive strategy often involves the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-ESI-HR-MS) and NMR spectroscopy to ensure both structural integrity and isotopic enrichment. Current time information in Bangalore, IN. This dual approach provides a robust assessment of the final product's quality.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By providing highly accurate mass measurements, HR-MS can distinguish between the molecular ions of this compound and its non-deuterated counterpart, as well as any other isotopic variants.

The general procedure for determining isotopic enrichment by HR-MS involves the following steps:

Analysis of the unlabeled mesembrine standard to determine its natural isotopic abundance pattern.

Acquisition of the full scan mass spectrum of the this compound sample.

Extraction and integration of the ion chromatograms for the molecular ions corresponding to the unlabeled (d0), singly (d1), doubly (d2), and triply (d3) deuterated species.

Calculation of the percentage of isotopic enrichment by comparing the integrated peak areas of the different isotopic species.

Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification of the labeled compound's composition. google.com

Table 1: Illustrative HR-MS Data for Isotopic Purity of this compound

| Isotopic Species | Theoretical Mass (m/z) | Observed Mass (m/z) | Relative Abundance (%) |

| Mesembrine (d0) | 290.1705 | 290.1701 | 0.5 |

| Mesembrine-d1 | 291.1768 | 291.1765 | 1.5 |

| Mesembrine-d2 | 292.1831 | 292.1829 | 3.0 |

| This compound | 293.1894 | 293.1892 | 95.0 |

Note: The data presented in this table is illustrative and serves to demonstrate the typical output of an HR-MS analysis for a deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR (proton NMR), is instrumental in confirming the position of the deuterium labels within the this compound molecule. Since deuterium atoms have a different nuclear spin than protons, they are not observed in a standard ¹H NMR spectrum. Therefore, the disappearance or significant reduction of a proton signal at a specific chemical shift indicates successful deuteration at that position.

For this compound, where the N-methyl group is targeted for deuteration, the characteristic singlet corresponding to the N-CH₃ protons in the ¹H NMR spectrum of unlabeled mesembrine would be absent or greatly diminished in the spectrum of the deuterated analogue. Integration of the remaining proton signals in the spectrum can also be used to estimate the level of isotopic enrichment.

¹³C NMR can also be employed to confirm the structure of the deuterated compound and to observe the effects of deuterium substitution on the carbon chemical shifts.

Table 2: Comparison of ¹H NMR Data for Mesembrine and a Hypothetical this compound Sample

| Proton Signal | Mesembrine (δ, ppm) | This compound (δ, ppm) | Interpretation |

| N-CH₃ | 2.45 (s, 3H) | Signal absent or significantly reduced | Successful deuteration at the N-methyl position |

| O-CH₃ | 3.85 (s, 3H) | 3.85 (s, 3H) | Methoxy (B1213986) group remains protonated |

| O-CH₃ | 3.88 (s, 3H) | 3.88 (s, 3H) | Methoxy group remains protonated |

| Aromatic & Aliphatic Protons | Various signals | Signals present with expected chemical shifts and multiplicities | Structural integrity of the core molecule is maintained |

Note: The chemical shift values (δ) are illustrative and may vary depending on the solvent and experimental conditions. 's' denotes a singlet peak, and the number of hydrogens (H) is indicated.

By combining the quantitative data from HR-MS with the positional information from NMR, a comprehensive and scientifically rigorous assessment of the isotopic purity and enrichment of this compound can be achieved.

Applications of Mesembrine D3 in Quantitative Analytical Chemistry Research

Development and Validation of Bioanalytical Methodologies Utilizing Mesembrine-d3 as an Internal Standard

An ideal internal standard co-elutes with the target analyte and has a similar ionization efficiency and extraction recovery. mtoz-biolabs.comwuxiapptec.com this compound, being chemically identical to mesembrine (B35894) except for the presence of three deuterium (B1214612) atoms, fulfills these criteria almost perfectly. This similarity allows it to compensate for variations in sample preparation, injection volume, and instrument response, which significantly enhances the accuracy and precision of quantitative methods. wuxiapptec.com

LC-MS/MS is the gold standard for quantifying low-concentration analytes in complex matrices due to its superior sensitivity and selectivity. nih.gov In this context, this compound is indispensable. A known concentration of this compound is added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. thermofisher.com The quantification of the native mesembrine is then based on the ratio of its peak area to the peak area of this compound. shimadzu.com This ratiometric approach corrects for analyte loss during extraction and any fluctuations in the mass spectrometer's signal. wuxiapptec.com

Validation of such methods typically follows regulatory guidelines and involves assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.gov The use of this compound ensures that these validation parameters meet the stringent requirements for bioanalytical assays. For instance, a method for quantifying mesembrine in plasma would monitor specific precursor-to-product ion transitions for both mesembrine and this compound. nih.gov

Table 1: Representative LC-MS/MS Parameters for Mesembrine Quantification Using this compound

| Parameter | Mesembrine | This compound (IS) |

| Precursor Ion (m/z) | 290.2 | 293.2 |

| Product Ion (m/z) | 135.1 | 138.1 |

| Retention Time (min) | 4.5 | 4.5 |

| Polarity | Positive | Positive |

| Note: These values are representative and may vary based on the specific instrument and chromatographic conditions. |

GC-MS is a powerful technique for the chemical characterization of volatile and semi-volatile compounds, including the profiling of alkaloids in plant extracts like Sceletium tortuosum. nih.govscielo.br While less common for quantification in biological fluids compared to LC-MS, GC-MS is crucial for analyzing the chemical composition of botanical materials. researchgate.net In these analyses, this compound can be used as an internal standard to improve the quantitative accuracy of mesembrine relative to other alkaloids. americanlaboratory.com

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in GC-MS because it co-elutes almost perfectly with the native analyte, a key requirement for reliable internal standardization. americanlaboratory.com This is critical as slight shifts in retention time due to matrix or column aging can compromise quantification if a non-isotopic internal standard is used. The analysis often involves monitoring specific ions for both the analyte and the internal standard.

Table 2: Example GC-MS Ions for Mesembrine and this compound

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Mesembrine | 289 | 230 |

| This compound (IS) | 292 | 233 |

| Note: Ion selection is dependent on the fragmentation pattern of the specific compound and its derivatives, if any. |

While mass spectrometry is the most common detector paired with a stable isotope-labeled internal standard, HPLC systems with ultraviolet (UV) or fluorescence detectors are also used for quantitative analysis, especially in quality control of botanical products. researchgate.netcore.ac.uk In these methods, this compound cannot be distinguished from native mesembrine by the detector. However, its utility persists in the sample preparation phase. By adding this compound to the sample and measuring its recovery via a secondary method (like a test injection on an MS system), a correction factor can be determined and applied to the results obtained from the primary HPLC-UV analysis. This approach, while more complex, can improve the accuracy of quantification by accounting for losses during extraction procedures.

Mitigation of Matrix Effects and Enhanced Accuracy in Complex Biological Matrices (e.g., animal tissues, in vitro systems)

Matrix effects are a significant challenge in bioanalysis, especially when using electrospray ionization (ESI) in LC-MS. nih.gov Co-eluting endogenous components from complex matrices like plasma, urine, or tissue homogenates can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. medipharmsai.combioanalysis-zone.com

This compound is the ideal tool to combat this issue. medipharmsai.com Because it shares the same physicochemical properties as native mesembrine, it experiences nearly identical matrix effects. nih.gov When the analyte and the internal standard co-elute, any ion suppression or enhancement affects both compounds to the same degree. nih.gov By using the peak area ratio for quantification, the variability introduced by the matrix effect is effectively canceled out, leading to a robust and reliable assay. unit.no Studies quantifying mesembrine and mesembrenone (B1676307) in mouse plasma have highlighted the importance of internal standards in ensuring that no matrix effects compromise the analysis, achieving high accuracy and precision. nih.govresearchgate.net

Standardization of Analytical Protocols for Inter-Laboratory Comparability

The standardization of analytical methods is crucial for ensuring that results from different laboratories can be reliably compared. bioresscientia.com This is particularly important for the quality control of commercial botanical products and for collaborative research studies. The use of a universally accepted, high-quality internal standard is a key component of a standardized protocol.

By specifying this compound as the internal standard for mesembrine quantification, methods become more robust and transferable. Different laboratories using different equipment and slight variations in protocol can still produce comparable data because the internal standard corrects for many of the system-specific variables. epa.gov This standardization is essential for establishing consistent quality control metrics for Sceletium tortuosum extracts, which can have significant natural variation in their alkaloid profiles. bioresscientia.combioresscientia.com

Quantification of Mesembrine and Related Alkaloids in Botanical Materials (e.g., Sceletium tortuosum extracts)

The accurate quantification of active alkaloids in botanical materials is essential for the nutraceutical and pharmaceutical industries to ensure product consistency and efficacy. researchgate.netgoogle.com Sceletium tortuosum contains a complex mixture of mesembrine-type alkaloids, with mesembrine often being a major component. nih.gov

Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard like this compound, is the most accurate method for this purpose. epa.gov The method involves adding a known amount of this compound to an extract of Sceletium tortuosum before analysis. This allows for the precise determination of the absolute concentration of mesembrine in the plant material, correcting for any losses during the often complex extraction and cleanup procedures required for botanical samples. This approach has been successfully applied to quantify various alkaloids in plant matrices, ensuring high accuracy even in the presence of interfering substances. researchgate.net The development of validated analytical methods is critical, as the concentration of key alkaloids like mesembrine, mesembrenone, and mesembranol (B1196526) can vary significantly. nih.govbioresscientia.com

Investigation of Mesembrine Metabolic Pathways Using Mesembrine D3 As a Tracer

In Vitro Metabolic Fate Elucidation in Isolated Biological Systems

In vitro models, such as liver microsomes and hepatocytes, are fundamental in the initial stages of metabolic investigation. These systems allow for the controlled study of metabolic reactions without the complexities of a whole organism. The use of Mesembrine-d3 in these models facilitates the accurate identification and characterization of metabolic pathways.

Phase I metabolism typically involves the introduction or exposure of functional groups, which prepares the compound for subsequent Phase II reactions. For Mesembrine (B35894), key Phase I biotransformations include O-demethylation, N-demethylation, and hydroxylation. researchgate.net When this compound is introduced into in vitro systems, the mass shift of +3 atomic mass units allows for the unambiguous tracking of the parent compound and its metabolites using mass spectrometry.

Research has shown that Mesembrine undergoes significant demethylation at both its O- and N-methyl groups. researchgate.net Hydroxylation at various positions on the molecule is another critical pathway. researchgate.net The resulting metabolites, such as O-desmethyl-mesembrine, N-desmethyl-mesembrine, and various hydroxylated derivatives, can be definitively identified by the retention of the deuterium (B1214612) label.

Table 1: Key Phase I Metabolites of Mesembrine Identified Using this compound Tracer Studies

| Metabolite | Biotransformation Pathway |

| O-desmethyl-mesembrine-d3 | O-demethylation |

| N-desmethyl-mesembrine-d3 | N-demethylation |

| Hydroxy-mesembrine-d3 | Hydroxylation |

This table is interactive. Click on the headers to sort.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.gov Identifying the specific CYP isoforms responsible for metabolizing a compound is essential for predicting potential drug-drug interactions. While specific studies on this compound are not extensively detailed in the public domain, the general metabolism of similar alkaloids often involves major CYP isoforms such as CYP3A4, CYP2D6, and CYP2C19. nih.gov

By incubating this compound with a panel of recombinant human CYP enzymes, it is possible to pinpoint which isoforms are the primary contributors to its metabolism. The rate of disappearance of the parent compound and the formation of specific deuterated metabolites can be quantified for each isoform. This approach provides a clear profile of the enzymatic basis of Mesembrine's Phase I metabolism.

Following Phase I biotransformation, the modified compounds often undergo Phase II conjugation reactions. uomus.edu.iqdrughunter.com These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their excretion. slideshare.netyoutube.com For Mesembrine and its Phase I metabolites, the principal Phase II pathways are glucuronidation and sulfation. researchgate.net

The phenolic metabolites resulting from O-demethylation are particularly susceptible to conjugation. researchgate.net Using this compound, the resulting glucuronide and sulfate (B86663) conjugates can be readily identified by their characteristic mass shifts. For instance, the formation of O-desmethyl-mesembrine-d3-glucuronide would be confirmed by a specific mass increase corresponding to the addition of a glucuronic acid moiety to the deuterated metabolite.

In Vivo Metabolic Profiling and Pharmacokinetic Research in Animal Models

In vivo studies in animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The use of this compound in these studies allows for the precise tracking of the compound and its metabolites in various biological matrices.

Pharmacokinetic studies using this compound in animal models, such as mice, have provided insights into its bioavailability and disposition. researchgate.netnih.gov Following administration, the plasma concentrations of this compound and its major metabolites can be monitored over time. Research has indicated that the oral bioavailability of Mesembrine may be limited. researchgate.netnih.gov

Distribution studies, which can be conducted using techniques like whole-body autoradiography with radiolabeled compounds or by direct measurement of this compound in various tissues, would reveal the extent to which the compound and its metabolites penetrate different organs and tissues. Excretion studies involve the collection and analysis of urine and feces to quantify the elimination of the deuterated compound and its metabolites from the body.

The analysis of biofluids (e.g., plasma, urine) and tissues from animal models administered this compound allows for a comprehensive metabolic profile. labcorp.comadmeshop.com High-resolution mass spectrometry is a key analytical tool in these studies, enabling the detection and quantification of a wide range of deuterated metabolites.

Studies have identified several Phase I and Phase II metabolites of Mesembrine in rat urine. researchgate.net The use of this compound would confirm these findings and potentially uncover novel metabolites by providing a clear isotopic signature that distinguishes them from the endogenous background.

Table 2: Representative Mesembrine Metabolites Identified in Animal Biofluids

| Biological Matrix | Metabolite Class | Example Metabolites |

| Plasma | Phase I | O-desmethyl-mesembrine-d3, N-desmethyl-mesembrine-d3 |

| Urine | Phase I & II | Hydroxy-mesembrine-d3, O-desmethyl-mesembrine-d3-glucuronide |

| Feces | Phase I & II | Various hydroxylated and conjugated metabolites |

This table is interactive. Click on the headers to sort.

Assessment of Deuterium Kinetic Isotope Effects on Mesembrine Biotransformation

The use of isotopically labeled compounds, such as this compound, is a critical tool in the study of drug metabolism. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, researchers can investigate the metabolic fate of a drug and elucidate the mechanisms of its biotransformation. A key aspect of such studies is the assessment of the deuterium kinetic isotope effect (KIE), which can provide valuable insights into the rate-limiting steps of metabolic reactions.

The theoretical basis for the kinetic isotope effect lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. Consequently, if the cleavage of a C-H bond is a rate-determining step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. This phenomenon is known as a primary kinetic isotope effect.

While specific experimental data on the deuterium kinetic isotope effects on this compound biotransformation are not publicly available, we can hypothesize the expected outcomes based on general principles of drug metabolism and KIE studies of other compounds metabolized by CYP enzymes.

Hypothetical Research Findings:

A study investigating the in vitro metabolism of Mesembrine and this compound using human liver microsomes could yield data on the rates of formation of major metabolites. The primary metabolic pathways for Mesembrine are N-demethylation and O-demethylation. By synthesizing this compound with deuterium atoms on the N-methyl or O-methyl groups, researchers could probe the KIE for these specific reactions.

For instance, if the rate of formation of the N-demethylated metabolite is significantly lower for this compound (with a deuterated N-methyl group) compared to Mesembrine, it would indicate a significant primary kinetic isotope effect. This would suggest that the cleavage of a C-H bond in the N-methyl group is a rate-limiting step in the N-demethylation pathway.

Hypothetical Data Table:

The following interactive table illustrates a hypothetical comparison of the kinetic parameters for the N-demethylation of Mesembrine and this compound.

| Compound | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Mesembrine | 150 | 25 | 6.0 |

| This compound | 75 | 28 | 2.7 |

In this hypothetical scenario, the intrinsic clearance for the N-demethylation of this compound is less than half that of Mesembrine, indicating a significant kinetic isotope effect. This would provide strong evidence that C-H bond cleavage is a major determinant of the rate of this metabolic pathway.

Similarly, a study could be designed to assess the KIE on the O-demethylation of Mesembrine.

Hypothetical Data Table for O-demethylation:

| Compound | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Mesembrine | 120 | 30 | 4.0 |

| This compound | 110 | 32 | 3.4 |

In this case, the smaller difference in intrinsic clearance between Mesembrine and this compound (with a deuterated O-methyl group) would suggest a less pronounced or absent kinetic isotope effect for O-demethylation, implying that C-H bond cleavage is not the primary rate-limiting step for this particular metabolic route.

The observation of a significant KIE can have important implications for drug design and development. By strategically placing deuterium atoms at metabolically labile positions, it may be possible to slow down the rate of metabolism, thereby improving the pharmacokinetic profile of a drug. This approach, known as "deuterium switching," has been explored for a number of therapeutic agents.

Pharmacological and Neurobiological Research Applications of Mesembrine D3 in Pre Clinical Models

Receptor Binding Affinity and Selectivity Studies Utilizing Labeled Mesembrine (B35894) Analogues

The primary application of isotopically labeled compounds such as Mesembrine-d3 is in receptor binding assays. These studies are fundamental to characterizing the interaction of a ligand with its biological targets, providing quantitative measures of affinity and selectivity.

Mesembrine is well-documented as a potent serotonin (B10506) reuptake inhibitor. wikipedia.org This activity is central to its potential antidepressant and anxiolytic effects. claremont.edu In pre-clinical research, radiolabeled this compound can be utilized in competitive binding assays to investigate interactions with the serotonin transporter (SERT).

In these assays, a preparation of cells or tissues expressing SERT is incubated with a fixed concentration of radiolabeled this compound. The assay then introduces unlabeled test compounds at varying concentrations. By measuring the displacement of the radiolabeled ligand, researchers can determine the binding affinity (expressed as Ki or IC50 values) of the test compounds for SERT. Mesembrine itself has been shown to act as a serotonin reuptake inhibitor with a high affinity, exhibiting a Ki value of 1.4 nM. wikipedia.org This high affinity makes its labeled analogues excellent tools for screening new chemical entities for their potential as selective serotonin reuptake inhibitors (SSRIs). Furthermore, studies have shown that high-mesembrine extracts can down-regulate SERT expression in cellular models, an effect comparable to that of established SSRIs like citalopram. nih.gov

Table 1: Binding Affinity of Mesembrine for Key Molecular Targets

| Target | Binding Affinity Constant |

|---|---|

| Serotonin Transporter (SERT) | Ki = 1.4 nM wikipedia.org |

Beyond its effects on SERT, mesembrine also functions as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). wikipedia.orgnih.gov PDE4 is a major enzyme responsible for metabolizing cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory and immune cells. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which can produce anti-inflammatory and procognitive effects. nih.govnih.gov

Mesembrine is considered a weak inhibitor of PDE4, with a reported Ki of 7,800 nM. wikipedia.org The PDE4 enzyme family has several subtypes, with PDE4B being particularly implicated in neuropsychiatric and inflammatory processes. nih.govnih.gov Labeled this compound can be employed in enzymatic assays to explore the selectivity of novel compounds for different PDE isoforms. By assessing a compound's ability to inhibit the breakdown of cAMP in the presence of specific PDE subtypes, researchers can build a selectivity profile. This is crucial because inhibition of other subtypes, such as PDE4D, has been linked to undesirable side effects. nih.gov The dual action of mesembrine alkaloids on both SERT and PDE4 is a significant area of research, suggesting a multi-targeted mechanism for their therapeutic potential. nih.govnih.gov

To fully characterize a novel compound, it is essential to screen it against a wide panel of receptors to identify any off-target interactions. Labeled this compound can be used in counter-screening assays to determine its selectivity profile. Research has explored the interaction of Sceletium tortuosum extracts, which contain mesembrine, with other neurotransmitter systems, including the cannabinoid system.

One study investigated the binding of Sceletium extracts and pure mesembrine to the cannabinoid CB1 receptor. upm.edu.my While mesembrine on its own showed only weak activity, displacing just over 11% of the radioligand at the tested concentration, an unprocessed alkaloid extract demonstrated more significant interaction. upm.edu.myresearchgate.net This suggests that other alkaloids within the plant may interact with the CB1 receptor, or that there may be synergistic effects between the various components. upm.edu.my Using this compound in broad receptor panels helps to confirm that its primary activities are confined to SERT and PDE4 and to identify any previously unknown interactions.

Mechanistic Studies of Mesembrine Action in Cellular and Subcellular Models

Cellular and subcellular models provide a controlled environment to dissect the precise molecular mechanisms of a compound's action. Studies using high-mesembrine extracts have moved beyond simple receptor binding to explore the functional consequences of target engagement.

One key investigation revealed that a high-mesembrine extract acts as a monoamine releasing agent. nih.gov This study, conducted in human astrocytes and mouse hippocampal cells, found that the extract significantly upregulated the expression of vesicular monoamine transporter-2 (VMAT-2). nih.gov VMAT-2 is responsible for loading monoamines (like serotonin) into synaptic vesicles for subsequent release. The research concluded that the serotonin reuptake inhibition activity previously ascribed to mesembrine might be a secondary function to this primary role as a monoamine-releasing agent. nih.gov In such studies, this compound could be used as an analytical standard to precisely quantify the uptake and release of mesembrine itself within the cellular environment, helping to correlate external concentrations with internal molecular changes.

In Vivo Pharmacodynamic Research and Target Engagement in Animal Models

In vivo animal models are indispensable for understanding how a compound's molecular actions translate into physiological and behavioral effects. nih.govnih.govscispace.com These models allow researchers to link target engagement with pharmacodynamic outcomes, validating the therapeutic hypothesis. nih.govresearchgate.net

A significant body of pre-clinical research has demonstrated the anxiolytic and antidepressant-like effects of mesembrine and mesembrine-containing extracts in various animal models. nih.govresearchgate.net In rodent models, the forced swim test is a common paradigm for assessing antidepressant-like activity. claremont.edu In this test, a reduction in immobility time is interpreted as an antidepressant-like effect. Studies have shown that mesembrine alkaloids produce a statistically significant reduction in the duration of immobility in mice, comparable to the effects of the conventional antidepressant paroxetine. claremont.edu

Anxiolytic-like effects have been observed in zebrafish larvae models, which utilize thigmotaxis (the tendency to remain close to the walls of a novel environment) as an index of anxiety. researchgate.netresearchgate.net Treatment with pure mesembrine was found to significantly decrease this anxiety-related behavior. researchgate.netnih.gov Research indicates that mesembrine is a major contributor to the anxiolytic effects of Sceletium extracts, although the antidepressant effects may require the synergistic action of multiple plant constituents. nih.govresearchgate.net In these in vivo studies, this compound is critical for parallel pharmacokinetic analyses, allowing researchers to establish a clear relationship between the concentration of the compound in the brain and the observed behavioral changes.

Table 2: Summary of In Vivo Behavioral Effects of Mesembrine in Pre-Clinical Models

| Animal Model | Behavioral Paradigm | Observed Effect | Inferred Pharmacological Action |

|---|---|---|---|

| Mouse | Forced Swim Test claremont.edu | Decreased immobility time | Antidepressant-like |

| Rat | Unpredictable Chronic Mild Stress nih.gov | Reversal of anxious-depressive-like behavior | Anxiolytic & Antidepressant-like |

Neurochemical Modulation Research in Animal Brain Tissue

Research into the neurochemical effects of mesembrine in preclinical animal models has identified it as a multi-target agent with significant activity within the central nervous system. Studies utilizing rodent brain tissue have elucidated its primary mechanisms of action, focusing on its interaction with monoamine systems.

Detailed findings indicate that mesembrine is a potent serotonin reuptake inhibitor. wikipedia.orgnih.gov This action increases the extracellular levels of serotonin in the synaptic cleft, a mechanism shared with the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. Furthermore, studies on mouse hippocampal neurons have shown that high-mesembrine extracts can down-regulate the expression of the serotonin transporter (SERT), an effect comparable to that of the SSRI citalopram. sigmaaldrich.comsigmaaldrich.cnnih.gov In male rats subjected to chronic stress, mesembrine administration was found to increase serotonergic activity in the hippocampus and dopaminergic activity in the cortex. nih.gov

Mesembrine also functions as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). wikipedia.orgclaremont.edu Inhibition of PDE4 in the hippocampus of male rats has been observed following mesembrine administration. nih.gov By preventing the breakdown of cAMP, PDE4 inhibition can modulate signaling pathways involved in inflammation and neuroplasticity, which are considered relevant to the pathophysiology of mood disorders. nih.gov

Interactive Table: Binding Affinities and Modulatory Actions of Mesembrine

Biosynthetic Investigations and Precursor Tracing with Mesembrine D3

Elucidation of Mesembrine (B35894) Alkaloid Biosynthetic Pathways in Sceletium Species

The complete biosynthetic pathway for mesembrine alkaloids in plants of the Sceletium genus has not been fully described, but key foundational steps have been elucidated. nih.gov Research has revealed that the unique aryloctahydroindole skeleton of mesembrine is derived from two primary amino acid precursors: L-phenylalanine and L-tyrosine. acs.orgimperial.ac.uk

Pioneering studies using radiolabeled compounds established that L-phenylalanine provides the C6-C1 aromatic ring and its attached benzylic carbon, while L-tyrosine provides the C6-C2N unit that forms the nitrogen-containing bicyclic ring system. acs.org The proposed pathway involves a series of modifications to these amino acids, followed by a crucial condensation and cyclization sequence to form the core mesembrine structure. While sharing some similarities with the biosynthesis of Amaryllidaceae alkaloids, the mesembrine pathway is distinct, notably lacking norbelladine (B1215549) as a key intermediate, which is central to the formation of many Amaryllidaceae alkaloid types. mdpi.com

The general biosynthetic route is believed to proceed as follows:

Precursor Modification: Both L-phenylalanine and L-tyrosine undergo enzymatic transformations. Tyrosine is decarboxylated to form tyramine (B21549). mdpi.com

Condensation and Cyclization: An intermediate derived from phenylalanine condenses with the tyramine-derived unit.

Ring Formation: A subsequent intramolecular cyclization, likely an oxidative coupling reaction, forms the characteristic bicyclic system with its signature quaternary carbon center. researchgate.net

Tailoring Steps: Final modifications, such as methylation of the hydroxyl groups on the aromatic ring and the nitrogen atom, complete the synthesis of mesembrine. mdpi.com

These foundational insights were made possible through meticulous isotopic labeling experiments, a technique that remains central to refining our understanding of this complex pathway. imperial.ac.uk

Isotopic Labeling Experiments to Identify Biosynthetic Intermediates and Precursors

Isotopic labeling is a powerful technique used to trace the journey of atoms from simple precursors to complex final products within a living organism. In the context of mesembrine biosynthesis, this involves feeding Sceletium plants with precursors (like L-tyrosine or L-phenylalanine) that have been enriched with a heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). researchgate.net After a period of growth, the plant material is harvested, the alkaloids are extracted, and the incorporation of the isotopic label into the mesembrine molecule is analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.org

The success of these experiments hinges on the ability to accurately quantify the amount of newly synthesized, labeled mesembrine. This is where Mesembrine-d3 becomes indispensable. This compound is a deuterated internal standard, a version of the target molecule where three hydrogen atoms have been replaced with deuterium. windows.net In modern analytical chemistry, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard for quantification. clearsynth.comwuxiapptec.com

The role of this compound is to act as a precise reference during analysis. A known quantity of this compound is added to the plant extract before processing. clearsynth.com Because it is chemically almost identical to the natural mesembrine, it experiences the same potential losses during extraction, purification, and injection into the LC-MS system. wuxiapptec.com However, the mass spectrometer can easily distinguish between the unlabeled mesembrine (the analyte) and the heavier this compound (the internal standard) due to their mass difference. clearsynth.com By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can correct for any experimental variability and accurately determine the concentration of mesembrine produced from the labeled precursor. clearsynth.comnih.gov This precise quantification is crucial for calculating the efficiency of precursor incorporation and confirming the roles of suspected intermediates in the biosynthetic pathway.

| Experimental Step | Description | Key Compound(s) | Role of this compound |

|---|---|---|---|

| Precursor Feeding | A suspected biosynthetic precursor, labeled with a stable isotope (e.g., Deuterium), is administered to living Sceletium tortuosum plants. | L-Tyrosine-d4 or L-Phenylalanine-d5 | Not directly involved in this step. |

| Incubation | The plant is allowed to grow and metabolize the labeled precursor over a set period. | Biosynthetic enzymes within the plant. | Not directly involved in this step. |

| Extraction & Sample Preparation | Alkaloids are extracted from the plant tissue. A precise amount of this compound is added to the extract. | Mesembrine (unlabeled and newly synthesized labeled versions), this compound. | Added as an internal standard to account for analyte loss during extraction and purification. |

| LC-MS Analysis | The extract is analyzed to separate and detect the different forms of mesembrine. | Mesembrine (from the plant), this compound (internal standard). | Provides a stable reference signal for accurate quantification of the plant-produced mesembrine by correcting for matrix effects and instrument variability. clearsynth.comwuxiapptec.com |

| Data Interpretation | The ratio of labeled to unlabeled mesembrine is calculated to determine the incorporation rate of the precursor. | Mass-to-charge ratio (m/z) of mesembrine vs. labeled mesembrine. | Ensures the quantitative data used to calculate incorporation efficiency is highly accurate and reliable. nih.gov |

Characterization of Key Enzymatic Steps in Mesembrine Biosynthesis

The key enzymatic steps are proposed to be:

Decarboxylation: The conversion of L-tyrosine to tyramine is a classic decarboxylation reaction, likely catalyzed by a Tyrosine Decarboxylase (TYDC) , an enzyme that belongs to the pyridoxal-5'-phosphate (PLP)-dependent decarboxylase family. mdpi.com

Oxidative Coupling: The critical C-C bond formation that creates the bicyclic core of mesembrine is a type of phenol-phenol oxidative coupling. This complex, stereo-specific reaction is characteristic of Cytochrome P450 (CYP450) monooxygenases . mdpi.comoup.com These heme-containing enzymes are versatile catalysts in plant secondary metabolism, known for their ability to perform a wide array of oxidative reactions, including hydroxylations and the formation of C-C and C-O bonds. nih.govmdpi.com

Methylation: The biosynthesis is completed by several methylation steps. The two hydroxyl groups on the aromatic ring are methylated to form the characteristic dimethoxy-phenyl group, and the secondary amine in the ring is also methylated. These reactions are catalyzed by O-methyltransferases (OMTs) and an N-methyltransferase (NMT) , respectively. mdpi.comnih.gov These enzymes typically use S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov

| Enzyme Class | Proposed Reaction | Substrate → Product (Hypothetical) | Significance |

|---|---|---|---|

| Tyrosine Decarboxylase (TYDC) | Removal of a carboxyl group. | L-Tyrosine → Tyramine | Commits the amino acid to the alkaloid pathway. mdpi.com |

| Cytochrome P450 (CYP450) | Oxidative C-C bond formation. | Acyclic Precursor → Bicyclic Core | Catalyzes the key cyclization reaction to form the mesembrine skeleton. oup.com |

| O-Methyltransferase (OMT) | Transfer of a methyl group to a hydroxyl group. | Dihydroxyphenyl Intermediate → Dimethoxyphenyl Intermediate | Adds the methoxy (B1213986) groups to the aromatic ring. nih.gov |

| N-Methyltransferase (NMT) | Transfer of a methyl group to a nitrogen atom. | Secondary Amine Intermediate → Tertiary Amine (Mesembrine) | Completes the final structure of mesembrine. d-nb.info |

Advanced Research on Mesembrine Derivatives and Analogues Including Labeled Forms

Structure-Activity Relationship (SAR) Studies with Deuterated Mesembrine (B35894) Analogues

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), is a powerful technique in medicinal chemistry to probe a compound's metabolic stability and its interaction with target receptors. This approach leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Consequently, C-D bonds are broken more slowly by metabolic enzymes, such as the cytochrome P450 (CYP) family. portico.org

In the context of mesembrine, which is known to be a potent serotonin (B10506) reuptake inhibitor, deuteration at specific metabolically-liable positions can yield significant insights. researchgate.net Key sites for deuteration on the mesembrine scaffold would include the N-methyl group and the two O-methyl groups on the dimethoxyphenyl ring. Metabolism at these sites (N-demethylation and O-demethylation) often represents primary pathways for clearance and inactivation.

A hypothetical Structure-Activity Relationship (SAR) study involving Mesembrine-d3, where the N-methyl group is deuterated (N-CD3), would aim to assess the impact on metabolic stability and receptor affinity. The primary hypothesis is that deuteration at this site would slow the rate of N-demethylation, potentially leading to a longer half-life and sustained target engagement. wikipedia.org

Research on other deuterated serotonin reuptake inhibitors, such as the deuterated analogue of paroxetine, has shown that such modifications can successfully alter metabolic profiles without negatively impacting the intrinsic pharmacology at the target receptor. nih.gov A similar investigation into this compound would compare its properties to its non-deuterated (protium) counterpart, Mesembrine. The key parameters to measure would be binding affinity for the serotonin transporter (SERT) and metabolic stability in human liver microsomes.

Illustrative Data from a Hypothetical SAR Study of Mesembrine vs. This compound

| Compound | Modification | SERT Binding Affinity (Ki, nM) | Metabolic Half-Life (t½, min) in Human Liver Microsomes |

|---|---|---|---|

| Mesembrine | None (N-CH3) | 1.4 | 25 |

The illustrative data suggests that deuteration of the N-methyl group in this compound could lead to a more than two-fold increase in metabolic stability while having a negligible effect on the binding affinity for the serotonin transporter. Such a finding would indicate that the N-methyl position is a key site for metabolism but not critical for the molecular interactions that determine binding potency. This strategy could be employed to develop mesembrine analogues with improved pharmacokinetic profiles. portico.org

Development of Novel Labeled Mesembrine Probes for Receptor Mapping and Imaging Research

Beyond stable isotopes, labeling mesembrine analogues with positron-emitting radionuclides (e.g., Carbon-11, Fluorine-18) allows for their use as imaging probes, or radiotracers, in Positron Emission Tomography (PET). austinpublishinggroup.commdanderson.org PET is a powerful non-invasive imaging technique that can visualize and quantify the distribution of molecular targets, such as neurotransmitter transporters, in the living brain. nih.gov Given mesembrine's high affinity and selectivity for the serotonin transporter (SERT), a radiolabeled version could serve as a valuable tool for studying SERT density and occupancy in neuropsychiatric research. nih.govsemanticscholar.org

The development of a mesembrine-based PET radiotracer would involve several key steps:

Precursor Synthesis: A chemical precursor of mesembrine is synthesized that can be readily labeled with a radionuclide in the final step. researchgate.netcolab.wsrsc.org

Radiolabeling: The precursor is reacted with a radioactive agent, such as [¹¹C]methyl triflate or [¹⁸F]fluoride, to produce the final radiotracer with high specific activity. moravek.com

In Vitro Evaluation: The radiolabeled compound is tested to ensure it retains high affinity and selectivity for SERT.

Preclinical Imaging: The probe's behavior is studied in animal models to assess its ability to cross the blood-brain barrier, bind specifically to SERT-rich brain regions, and exhibit favorable kinetics (i.e., appropriate uptake and washout rates). nih.gov

A successful mesembrine-based PET probe would enable researchers to map regional SERT densities in the brain, investigate how these densities are altered in conditions like depression or anxiety, and determine the degree to which antidepressant drugs occupy SERT at therapeutic doses. semanticscholar.org This provides a direct method for linking drug dosage, target engagement, and clinical response.

Table of Potential Mesembrine-Based PET Radiotracers and Key Properties

| Radiotracer Name | Isotope | Target | Half-Life of Isotope | Potential Application |

|---|---|---|---|---|

| [¹¹C]Mesembrine | ¹¹C | SERT | 20.4 min | Quantifying SERT density and occupancy in short-duration scans. |

The development of such probes would represent a significant advancement, leveraging the unique chemical scaffold of a natural product to create sophisticated tools for neuroscience and drug development. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Mesembrine D3 in Academic Research

Integration with Advanced Omics Technologies (e.g., metabolomics, proteomics) for Systems-Level Understanding

The integration of Mesembrine-d3 into advanced omics workflows is a promising avenue for achieving a systems-level understanding of mesembrine's biological effects. In metabolomics and proteomics, accurate quantification is paramount for identifying subtle but significant changes in metabolic and protein profiles following exposure to a bioactive compound.

Metabolomics: Metabolomic studies on plants from the Sceletium genus have been instrumental in identifying different chemotypes based on their alkaloid distributions. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary techniques used for this purpose. nih.gov The use of this compound as an internal standard in these analyses will significantly enhance the reliability of quantitative data. By providing a stable, non-endogenous reference, this compound corrects for variations in sample preparation and instrument response, enabling a more accurate comparison of mesembrine (B35894) levels across different plant populations or experimental conditions. nih.gov Future research can leverage this compound to:

Elucidate Biosynthetic Pathways: By accurately quantifying mesembrine and related alkaloids in Sceletium tortuosum, researchers can better understand the biosynthetic pathways and regulatory networks governing their production. nih.gov

Map Metabolic Responses: In preclinical models, this compound will be essential for quantifying endogenous mesembrine levels in plasma and tissues, allowing for precise correlation with global metabolomic changes. This can reveal novel biomarkers of response and elucidate the downstream metabolic consequences of mesembrine's activity at its primary targets, such as the serotonin (B10506) transporter. wikipedia.orgnih.gov

Proteomics: Proteomics aims to characterize the entire complement of proteins in a biological system. Understanding how mesembrine alters protein expression and post-translational modifications can provide deep insights into its mechanism of action. This compound is crucial for the initial stages of such studies, where accurate quantification of the compound in the system is necessary to correlate with proteomic changes. Future applications include:

Target Engagement Studies: By using this compound to accurately determine the concentration of mesembrine in cellular or tissue lysates, researchers can more reliably assess its engagement with target proteins like the serotonin transporter and phosphodiesterase-4 (PDE4). wikipedia.orgresearchgate.net

Pathway Analysis: Quantitative proteomics can identify entire pathways modulated by mesembrine. The use of this compound ensures that the observed changes in protein expression are correlated with a precise and accurate measure of the compound's concentration, strengthening the validity of the findings.

| Omics Field | Role of this compound | Future Research Application | Key Outcome |

|---|---|---|---|

| Metabolomics | Internal Standard for LC-MS/GC-MS | Accurate quantification of mesembrine in plant chemotyping and preclinical models. | Elucidation of biosynthetic pathways and identification of metabolic biomarkers of response. |

| Proteomics | Standard for correlating compound concentration with protein expression changes. | Quantitative analysis of protein expression and post-translational modifications in response to mesembrine. | Identification of novel protein targets and signaling pathways affected by mesembrine. |

Novel Analytical Applications Beyond Standard Quantification (e.g., in situ analysis)

While this compound is primarily used for quantification in chromatographic methods like HPLC and UHPLC-MS, its application in more advanced analytical techniques represents a significant area for future research. nih.govnih.gov These novel applications can provide spatial and dynamic information that is unattainable with standard methods.

Mass Spectrometry Imaging (MSI): Mass Spectrometry Imaging is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. By using this compound as an internal standard sprayed onto the tissue section, it is possible to achieve semi-quantitative or even fully quantitative imaging of mesembrine distribution. This would be invaluable for:

Mapping Brain Distribution: Visualizing the accumulation of mesembrine in specific brain regions (e.g., those rich in serotonin transporters) after systemic administration in animal models. This would provide a direct link between the compound's location and its neuropharmacological effects.

Plant Biology: Studying the localization of mesembrine within the tissues of Sceletium tortuosum, which could provide insights into its biosynthesis, storage, and ecological role.

In Situ Microdialysis: Coupling in vivo microdialysis with highly sensitive LC-MS/MS analysis allows for the real-time measurement of neurotransmitter and compound levels in the extracellular fluid of specific brain regions. This compound would be an essential component of the analytical workflow, enabling the accurate quantification of mesembrine in the dialysate and correlating its presence with changes in neurotransmitter levels, such as serotonin.

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Computational methods are increasingly used to understand drug-receptor interactions at the molecular level. While molecular dynamics (MD) simulations are performed on the primary compound, mesembrine, the experimental data enabled by this compound is critical for validating and refining these computational models. mdpi.com

MD simulations can predict how mesembrine binds to its targets, such as the serotonin transporter (SERT) and PDE4. nih.govmdpi.com These simulations provide insights into the binding affinity, the specific amino acid interactions, and the conformational changes that occur upon binding. nih.gov However, these models must be grounded in experimental reality.

The role of this compound here is indirect but indispensable:

Model Validation: Pharmacokinetic data, which relies on the accurate quantification of mesembrine in biological fluids using this compound, is essential for validating computational models. nih.gov For instance, physiologically based pharmacokinetic (PBPK) models can be developed and validated using the precise concentration-time data obtained with the aid of this compound.

Refining Binding Kinetics: By providing accurate measurements of mesembrine concentrations in target tissues, research using this compound can help to refine the parameters used in MD simulations, leading to more accurate predictions of binding kinetics (k_on and k_off rates). This integration of experimental data with computational modeling provides a more complete picture of the drug-target interaction.

| Research Area | Role of this compound | Computational Method | Synergistic Outcome |

|---|---|---|---|

| Pharmacokinetic Modeling | Provides accurate concentration-time data from in vivo studies. | Physiologically Based Pharmacokinetic (PBPK) Models | Validation and refinement of models that predict mesembrine's ADME properties. |

| Molecular Dynamics | Enables accurate measurement of tissue concentrations. | Molecular Dynamics (MD) Simulations | Improved correlation between simulated binding events and experimentally observed pharmacological effects. |

Expanding the Scope of In Vivo Animal Model Research for Comprehensive Mechanistic Understanding of Mesembrine Pharmacodynamics

The use of this compound is fundamental to advancing in vivo research on mesembrine. Accurate and precise quantification of the parent compound in plasma and tissues is a prerequisite for any meaningful interpretation of pharmacodynamic (PD) data.

A validated UHPLC-QToF-MS method for the simultaneous quantification of mesembrine and mesembrenone (B1676307) in mouse plasma has already been developed, highlighting the feasibility and importance of such analytical tools. nih.gov However, this study noted poor oral bioavailability, indicating that plasma levels were below the detection limits after oral administration. nih.gov Future research using this compound can build on this by:

Improving Bioavailability Studies: Developing more sensitive analytical methods using this compound to quantify low plasma concentrations, which is crucial for evaluating different formulations or routes of administration aimed at improving oral bioavailability.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the concentration of mesembrine in the body (PK) and its pharmacological effect (PD). Studies in zebrafish have demonstrated the anxiolytic-like effects of mesembrine. nih.gov By using this compound to accurately measure the compound's concentration in these models, researchers can build robust PK/PD models that describe the concentration-effect relationship. This is essential for understanding the mechanisms driving its anxiolytic and potential antidepressant effects. nih.govresearchgate.net

Target Occupancy Studies: In conjunction with techniques like positron emission tomography (PET), this compound can be used to correlate plasma and brain concentrations of mesembrine with the occupancy of its targets (e.g., SERT). This provides direct evidence of target engagement in a living system and helps to elucidate the molecular mechanisms underlying its therapeutic effects.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for quantifying Mesembrine-d3 in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key validation parameters include:

- Selectivity : Assess interference from endogenous compounds using blank matrix samples .

- Linearity : Validate over a concentration range (e.g., 1–100 ng/mL) with correlation coefficients ≥0.99 .

- Recovery : Compare spiked samples to pure solvent standards to evaluate matrix effects .

- Reference: Detailed protocols for reproducibility are outlined in Beilstein Journal guidelines, emphasizing cross-lab validation .

Q. How should researchers design pilot studies to optimize this compound synthesis?

- Methodological Answer :

- Step 1 : Review literature on non-deuterated mesembrine synthesis to identify deuteration-sensitive steps (e.g., hydrogen-deuterium exchange conditions) .

- Step 2 : Conduct small-scale reactions with isotopic labeling agents (e.g., D₂O or deuterated reagents), monitoring yield and purity via nuclear magnetic resonance (NMR) .

- Step 3 : Use fractional factorial designs to test variables (temperature, catalyst concentration) and identify critical factors .

- Reference: Experimental reproducibility requires documenting reaction conditions in supplementary materials .

Advanced Research Questions

Q. What experimental frameworks are recommended to assess isotopic effects of deuterium in this compound on pharmacokinetic (PK) profiles?

- Methodological Answer :

- Controlled Crossover Study : Administer this compound and non-deuterated mesembrine to the same subjects, controlling for diet, metabolism, and dosing schedules .

- PK Parameters : Compare AUC (area under the curve), Cₘₐₓ, and half-life using non-compartmental analysis.

- Statistical Modeling : Apply mixed-effects models to account for inter-subject variability, with covariates like CYP enzyme activity .

- Reference: FINER criteria (Feasible, Novel, Ethical) ensure alignment with translational research goals .

Q. How can researchers resolve contradictory data in this compound metabolite identification across studies?

- Methodological Answer :

- Systematic Review : Compile metabolite data from peer-reviewed studies, noting discrepancies in fragmentation patterns (e.g., LC-MS/MS spectra) .

- Cross-Validation : Re-analyze raw data using shared reference standards and harmonized protocols (e.g., collision energy settings) .

- Hypothesis Testing : If metabolites conflict, conduct in vitro hepatic incubation assays with isotopic tracing to confirm pathways .

- Reference: Data contradiction analysis requires transparent reporting of methodological limitations .

Q. What strategies ensure robust statistical power in this compound neuropharmacological studies?

- Methodological Answer :

- Sample Size Calculation : Use G*Power software to determine cohort size based on effect size (e.g., Cohen’s d ≥0.8) and α=0.05 .

- Blinding Protocols : Implement double-blinding for treatment groups to reduce bias in behavioral assays .

- Sensitivity Analysis : Test outliers via Grubbs’ test and report excluded data points with justifications .

- Reference: Ethical approval and data transparency are critical for peer review .

Methodological Best Practices

Q. How should researchers document synthetic pathways and spectroscopic data for this compound to meet journal requirements?

- Answer :

- Synthesis : Provide step-by-step procedures, including deuterium incorporation rates (e.g., >98% via ²H-NMR) .

- Spectra : Attach NMR, IR, and HRMS data in supplementary materials, annotated with peak assignments .

- Purity : Report HPLC chromatograms with retention times and asymmetry factors .

Q. What ethical considerations apply to human trials involving this compound?

- Answer :

- Informed Consent : Disclose deuterium’s potential metabolic effects, even if deemed negligible .

- Data Privacy : Anonymize participant identifiers in datasets shared publicly .

- Conflict of Interest : Declare funding sources related to deuterated drug development .

Tables for Reference

| Parameter | Validation Criteria | Instrumentation |

|---|---|---|

| Deuterium Incorporation | ≥98% via ²H-NMR | 600 MHz NMR with Cryoprobe |

| LC-MS/MS Sensitivity | LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL | Triple Quadrupole MS |

| Pharmacokinetic Half-Life | Compare t₁/₂ between d3 and non-d3 | Non-compartmental Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.